

Application Note: 1H and 13C NMR Spectral Analysis of 4-Isopropylbenzylamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of **4-Isopropylbenzylamine** using 1-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, spectral acquisition, and data processing are presented. The analysis includes the assignment of proton and carbon signals to the molecular structure, supported by tabulated chemical shift data and coupling constants. This application note serves as a practical reference for the characterization of substituted benzylamine derivatives, which are common motifs in pharmaceutical compounds.

Chemical Structure

4-Isopropylbenzylamine (IUPAC name: (4-propan-2-ylphenyl)methanamine) is an organic compound with the molecular formula $C_{10}H_{15}N.[1]$ Its structure consists of a benzylamine core substituted with an isopropyl group at the para (4-position) of the benzene ring. The unique chemical environments of the protons and carbons in this molecule give rise to a distinct NMR fingerprint.

Figure 1. Molecular Structure of 4-Isopropylbenzylamine

Predicted NMR Spectral Data



The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **4-Isopropylbenzylamine** in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Predicted ¹H NMR Data

Signal Label (Fig. 1)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H ⁹ , H ¹⁰	1.24	Doublet (d)	6.9	6H	Isopropyl methyl protons
-NH ₂	1.45	Singlet (s, broad)	-	2H	Amine protons
H ⁸	2.90	Septet (sept)	6.9	1H	Isopropyl methine proton
H ⁷	3.84	Singlet (s)	-	2H	Benzylic methylene protons
H³, H⁵	7.20	Doublet (d)	8.1	2H	Aromatic protons (ortho to - CH ₂ NH ₂)
H ² , H ⁶	7.27	Doublet (d)	8.1	2H	Aromatic protons (ortho to isopropyl)

Predicted ¹³C NMR Data



Signal Label (Fig. 1)	Chemical Shift (δ, ppm)	Assignment	
C ⁹ , C ¹⁰	24.1	Isopropyl methyl carbons	
C ⁸	33.8	Isopropyl methine carbon	
C ⁷	46.5	Benzylic methylene carbon	
C ³ , C ⁵	126.6	Aromatic CH (ortho to - CH ₂ NH ₂)	
C ² , C ⁶	127.3	Aromatic CH (ortho to isopropyl)	
C¹	138.5	Quaternary aromatic carbon (- C-CH ₂ NH ₂)	
C ⁴	147.5	Quaternary aromatic carbon (- C-CH(CH ₃) ₂)	

Spectral Interpretation ¹H NMR Spectrum

The proton NMR spectrum provides key information for structural confirmation.

- Isopropyl Group: A characteristic doublet at approximately 1.24 ppm integrating to 6H corresponds to the two equivalent methyl groups (H⁹, H¹⁰). The septet at 2.90 ppm, integrating to 1H, is assigned to the methine proton (H⁸). The splitting pattern (doublet and septet) and the 6:1 integration ratio are definitive for an isopropyl group, with the methine proton being split by the six adjacent methyl protons.
- Aromatic Region: The para-substituted benzene ring gives a classic AA'BB' system, which often appears as two distinct doublets. The doublet at ~7.27 ppm is assigned to the protons ortho to the isopropyl group (H², H⁶), and the doublet at ~7.20 ppm corresponds to the protons ortho to the electron-donating aminomethyl group (H³, H⁵).
- Benzylic and Amine Protons: A singlet at 3.84 ppm, integrating to 2H, is assigned to the benzylic methylene protons (H⁷). The amine protons (-NH₂) typically appear as a broad singlet around 1.45 ppm; its chemical shift can vary with concentration and temperature.



¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.[2]

- Aliphatic Carbons: The upfield signals at 24.1 ppm and 33.8 ppm are assigned to the isopropyl methyl (C⁹, C¹⁰) and methine (C⁸) carbons, respectively. The benzylic carbon (C⁷) appears at 46.5 ppm.[3]
- Aromatic Carbons: Four signals appear in the aromatic region (120-150 ppm). The two signals with higher intensity at 126.6 ppm and 127.3 ppm correspond to the protonated aromatic carbons (C³/C⁵ and C²/C⁶). The two lower-intensity signals at 138.5 ppm and 147.5 ppm are assigned to the quaternary carbons C¹ and C⁴, respectively. Quaternary carbons typically have weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[4]

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality NMR spectra of **4-Isopropylbenzylamine**.

Sample Preparation

A properly prepared sample is crucial for obtaining a high-resolution NMR spectrum.[5]

- Select NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the tube is free from scratches or paramagnetic impurities.[6]
- Weigh Sample: Accurately weigh 10-20 mg of pure 4-Isopropylbenzylamine into a clean, dry vial.
- Dissolve Sample: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8%+ D) to the vial.[7] The solvent should contain an internal standard, typically 0.03% v/v tetramethylsilane (TMS).
- Ensure Homogeneity: Gently swirl or vortex the vial until the sample is completely dissolved.



- Filter and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the NMR tube.[5]
- Cap and Label: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow



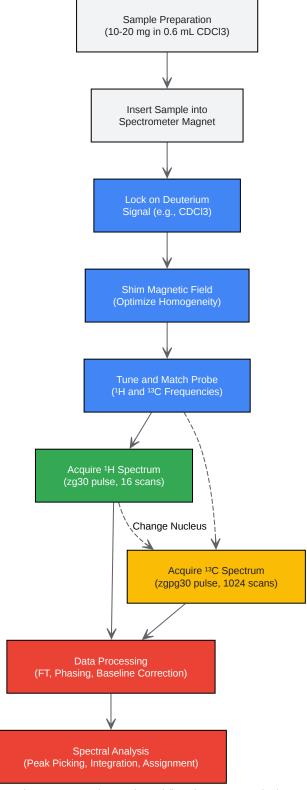


Figure 2. Experimental Workflow for NMR Analysis

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